molecular formula C27H39N3O4 B8026368 (S)-4-(2-(2-Aminopropanamido)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylbutanamide

(S)-4-(2-(2-Aminopropanamido)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylbutanamide

Cat. No.: B8026368
M. Wt: 469.6 g/mol
InChI Key: BYQKICKVFZLSQO-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(2-(2-Aminopropanamido)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylbutanamide (CAS: 1222068-67-8) is a chiral amide derivative characterized by a stereospecific (S)-configuration at the aminopropanamido moiety. Its structure features:

  • N-(2,2-diethoxyethyl)-N-phenethyl side chains, which enhance solubility in polar solvents due to the diethoxyethyl group and provide lipophilicity via the phenethyl moiety.
  • A butanamide backbone that stabilizes the molecule through hydrophobic interactions .

This compound is classified as a pharmaceutical intermediate (purity: 95%) and is synthesized via multi-step organic reactions, including reductive amination and coupling protocols, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name

4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O4/c1-4-33-26(34-5-2)20-30(19-18-22-12-7-6-8-13-22)25(31)17-11-15-23-14-9-10-16-24(23)29-27(32)21(3)28/h6-10,12-14,16,21,26H,4-5,11,15,17-20,28H2,1-3H3,(H,29,32)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQKICKVFZLSQO-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)CCCC2=CC=CC=C2NC(=O)C(C)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)CCCC2=CC=CC=C2NC(=O)[C@H](C)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Butanamide Derivatives

Compound Name (CAS) Key Structural Features Physicochemical Properties Potential Applications
(S)-4-(2-(2-Aminopropanamido)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylbutanamide (1222068-67-8) - (S)-configuration
- Diethoxyethyl and phenethyl groups
- Aminopropanamido-phenyl substituent
- High polarity (diethoxyethyl)
- Moderate lipophilicity (phenethyl)
Pharmaceutical intermediate; chiral ligand or enzyme inhibitor candidate
(S)-3-(1-(2-Aminopropanamido)naphthalen-2-yl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide (1222068-70-3) - Naphthalen-2-yl instead of phenyl
- Propanamide backbone
- Increased aromatic surface area (naphthyl)
- Reduced solubility vs. phenyl analog
Enhanced π-π stacking for receptor binding; possible fluorescence applications
4-Amino-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)butanamide (61059-60-7) - Indole-hydroxyl group
- Butanamide linked to aminoethyl
- High hydrogen-bonding capacity (indole-OH)
- Moderate logP (polar indole)
Antioxidant or neurotransmitter analog (similar to hydroxamic acids in )
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide (N/A) - Sulfonyl and trifluoromethyl groups
- Chlorophenyl substituent
- High electrophilicity (sulfonyl/CF₃)
- Enhanced metabolic stability
Enzyme inhibition (e.g., proteases or kinases)

Key Findings:

Structural Flexibility vs. Diethoxyethyl groups in both the target compound and QK-3291 enhance solubility in organic phases, critical for drug formulation .

Functional Group Influence: The aminopropanamido unit in the target compound may act as a chelator for metal ions (e.g., Zn²⁺ in metalloenzymes), whereas the sulfonyl/CF₃ groups in ’s compound favor electrophilic interactions with catalytic residues .

Stereochemical Specificity :

  • The (S)-configuration in the target compound contrasts with racemic mixtures commonly reported for simpler butanamides (e.g., ’s 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide) . Enantiopurity is critical for selective biological activity, as seen in chiral pharmaceuticals.

Synthetic Challenges :

  • Multi-step syntheses (e.g., reductive amination in ) are required for introducing the diethoxyethyl-phenethyl moiety, whereas indole-containing analogs () may involve coupling reactions with hydroxyl-protected intermediates.

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three primary fragments:

  • N-(2,2-diethoxyethyl)-N-phenethylbutanamide backbone

  • (S)-2-aminopropanamide side chain

  • Ortho-substituted phenyl linker

Key bond-forming steps include:

  • Amidation between the butanamide backbone and aminopropanamide

  • Installation of the diethoxyethyl protective group

  • Stereoselective synthesis of the (S)-configured aminopropanamide moiety.

Preparation of N-(2,2-diethoxyethyl)-N-phenethylbutanamide

  • Starting Materials : Butanoyl chloride, phenethylamine, and 2,2-diethoxyethylamine.

  • Coupling Reaction :

    • Butanoyl chloride (1.2 eq) is added dropwise to a mixture of phenethylamine (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0°C.

    • Triethylamine (2.5 eq) is used as a base to scavenge HCl.

    • Reaction stirred for 12 hours at room temperature, followed by extraction with 5% NaHCO₃ and brine.

  • Yield : 78–85% after silica gel chromatography (hexane/ethyl acetate 4:1).

Synthesis of (S)-2-(2-Aminopropanamido)phenyl Intermediate

  • Enantioselective Amination :

    • (S)-2-aminopropanoic acid is activated using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF.

    • Coupled with 2-aminophenol derivative at 25°C for 6 hours.

    • Boc-protection of the amine group (Boc₂O, DMAP) ensures regioselectivity.

  • Deprotection :

    • Boc group removed via TFA/DCM (1:1) at 0°C, yielding the free amine.

Final Amidation and Purification

  • Convergent Coupling :

    • The butanamide backbone (1.0 eq) and (S)-2-(2-aminopropanamido)phenyl intermediate (1.05 eq) are combined in DCM with EDC·HCl (1.2 eq) and HOBt (0.2 eq).

    • Reaction monitored by TLC (Rf = 0.3 in ethyl acetate/methanol 9:1).

  • Purification :

    • Crude product purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity.

Optimization Strategies and Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency but may necessitate longer purification.

  • Low-temperature reactions (0–5°C) minimize racemization of the (S)-configured center.

Catalytic and Stoichiometric Considerations

  • HATU vs. EDC·HCl : HATU provides faster coupling but increases cost; EDC·HCl is preferred for large-scale synthesis.

  • Base selection : DIPEA outperforms triethylamine in minimizing side reactions during activation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.58 (s, 1H, NH), 1.21 (t, J = 7.0 Hz, 6H, CH₃).

  • LC-MS : [M+H]⁺ = 470.3 (calculated 469.6).

Purity Assessment

  • HPLC : Retention time = 8.7 min (C18, 70% acetonitrile/water), purity ≥95%.

Challenges in Synthesis

Stereochemical Integrity

  • Racemization at the (S)-aminopropanamide center occurs above 30°C, necessitating strict temperature control.

Protective Group Compatibility

  • The diethoxyethyl group is acid-labile; TFA-mediated deprotection requires brief exposure times .

Q & A

Q. What synthetic strategies are effective for constructing the amide bonds in this compound?

The compound contains multiple amide linkages, which can be synthesized using carbodiimide-based coupling agents. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in DMF under nitrogen protection is a common method to activate carboxylic acids for amidation, as demonstrated in analogous amide syntheses (e.g., 45% yield for similar structures) . Alternatively, TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with 2,6-lutidine as a base in dichloromethane (DCM) may improve coupling efficiency for sterically hindered amines .

Q. How can the stereochemical integrity of the (S)-configured aminopropanamido group be preserved during synthesis?

Chiral purity is critical. Use enantiomerically pure starting materials, such as (S)-2-aminopropanoic acid derivatives. Reaction conditions should avoid racemization: low temperatures (0–5°C), short reaction times, and mild bases (e.g., DIPEA). Post-synthesis analysis via chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can confirm stereochemical retention .

Q. What analytical techniques are recommended for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆ or CDCl₃) to verify proton environments and carbon frameworks. Key signals include aromatic protons (δ 6.8–7.5 ppm), diethoxyethyl groups (δ 3.4–4.0 ppm), and amide NH (δ 8.0–10.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How can reaction yields be optimized for the N-phenethyl and N-(2,2-diethoxyethyl) substituents?

Competitive nucleophilicity between phenethylamine and diethoxyethylamine requires careful stoichiometric control. A stepwise approach is recommended:

  • First, react the primary amine (phenethylamine) with the activated carbonyl intermediate.
  • Purify the mono-amide product before introducing the secondary amine (diethoxyethylamine) to minimize side reactions .
  • Monitor progress via TLC (hexane:ethyl acetate, 3:1) and optimize solvent polarity to enhance selectivity .

Q. What methodologies are suitable for analyzing potential metabolic stability of this compound?

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor metabolites like hydrolyzed amides or oxidized diethoxyethyl groups .
  • Stability Studies : Assess pH-dependent degradation (e.g., simulated gastric fluid at pH 2 vs. intestinal at pH 7.4) to predict oral bioavailability .

Q. How can computational modeling predict target binding interactions for this compound?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., opioid or enzyme targets) based on the compound’s amide and aromatic pharmacophores.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational stability and ligand-receptor binding free energies .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar amide couplings: How to address them?

Conflicting yields (e.g., 45% vs. 57% in analogous syntheses ) may arise from differences in coupling agents (EDC vs. TBTU) or amine nucleophilicity. To resolve:

  • Perform controlled comparative studies with both agents under identical conditions.
  • Use HPLC purity analysis to differentiate between low yields due to side reactions vs. purification losses .

Q. Conflicting stereochemical outcomes in chiral amide synthesis: What factors contribute?

Racemization can occur during activation of carboxylic acids. Mitigation strategies:

  • Replace EDC with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for milder activation .
  • Use low-temperature FTIR to monitor intermediate oxazolone formation, a racemization precursor .

Methodological Tables

Table 1. Comparison of Coupling Agents for Amide Bond Formation

AgentSolventBaseYield RangeStereochemical RiskReference
EDC/HOBtDMFDIPEA45–51%Moderate
TBTUDCM2,6-Lutidine51–57%Low
DMTMMTHFNone60–65%Minimal

Table 2. Key NMR Signals for Structural Confirmation

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Aromatic (phenyl)6.8–7.5115–140
Diethoxyethyl (-OCH₂CH₃)1.2 (t), 3.4–4.0 (m)15 (CH₃), 63–70 (OCH₂)
Amide NH8.0–10.0-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.